(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-16-3-1-4-17(11-16)24-8-6-23(7-9-24)14-15(12-21)19(25)22-13-18-5-2-10-26-18/h1-5,10-11,14H,6-9,13H2,(H,22,25)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFLZDQNFNZXFV-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CO2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CO2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide is a synthetic organic molecule that belongs to a class of compounds often explored for their potential therapeutic applications, particularly in neuropharmacology and medicinal chemistry. Its structure includes a piperazine moiety, cyano group, and an enamide functional group, which are significant for its biological activity.
Chemical Structure
The structural formula of the compound can be represented as follows:
Research indicates that compounds similar to this compound may interact with neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. This interaction is crucial for potential applications in treating psychiatric disorders such as anxiety and depression .
Pharmacological Effects
The biological activity of this compound has been assessed through various studies, which suggest significant pharmacological effects. Key findings include:
- Dopamine Receptor Interaction : The compound may act as an agonist or antagonist at dopamine receptors, particularly D4 receptors, which are implicated in mood regulation and psychotic disorders .
- Serotonin Receptor Modulation : Similar compounds have shown the potential to modulate serotonin receptors, contributing to their antidepressant effects.
- Antitumor Activity : Preliminary studies indicate that related structures exhibit antitumor properties, suggesting that this compound may also have similar effects .
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have demonstrated that structural modifications can significantly influence the biological potency of similar compounds. This suggests that this compound could possess therapeutic potential depending on its specific interactions within biological systems.
Synthesis Pathways
The synthesis of this compound can be achieved through several synthetic routes involving:
- Piperazine Derivatives : Utilizing piperazine as a core structure allows for various substitutions that enhance biological activity.
- Enamide Formation : The formation of the enamide group is critical for its reactivity and interaction with biological targets.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(3-Chlorophenyl)piperazine | Piperazine ring; Chlorine substituent | Antidepressant effects |
| N-(4-Chlorophenyl)acetamide | Acetamide functional group; Chlorine substituent | Analgesic properties |
| 1-(4-Fluorophenyl)piperazine | Piperazine ring; Fluorine substituent | Anxiolytic effects |
| 1-(4-Methylphenyl)piperazine | Piperazine ring; Methyl substituent | Neuropharmacological activity |
The unique combination of functional groups in this compound may enhance its binding affinity and selectivity towards certain biological targets compared to other similar compounds.
Case Studies and Research Findings
Recent studies have evaluated the antibacterial, antifungal, and antitumor activities of related piperazine derivatives. For instance, a series of synthesized piperazine derivatives showed promising results against various bacterial strains and demonstrated significant enzyme inhibition activities . These findings underline the potential therapeutic applications of piperazine-based compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are classified below based on shared motifs: piperazine core, chlorophenyl substituents, cyano groups, and heterocyclic appendages (e.g., furan, thiophene).
Table 1: Structural and Functional Comparison
Key Findings
Piperazine vs. Pyrrole- or pyrazole-containing analogs (e.g., ) introduce aromatic nitrogen-rich cores, which may enhance π-π stacking but reduce solubility due to increased hydrophobicity.
Substituent Effects Trifluoromethyl (CF₃) groups (e.g., ) improve metabolic stability and lipophilicity but may sterically hinder receptor binding compared to the target’s unsubstituted chlorophenyl group. Thiophene vs.
Spectral and Computational Analysis IR/Raman spectroscopy confirms the presence of cyano (C≡N, ~2200 cm⁻¹) and enamide (C=O, ~1650 cm⁻¹) groups in the target compound .
Table 2: Physicochemical Properties (Inferred)
Methodological Considerations for Comparison
- Synthetic Accessibility: The target compound’s enamide and cyano groups require precise coupling reactions, whereas analogs with alkyl chains (e.g., ) are synthetically simpler.
- Crystallography : SHELX software is widely used for resolving enamide configurations, critical for validating stereochemistry in analogs.
Q & A
Q. Optimization Strategies :
- Solvent selection (e.g., DMF for solubility vs. THF for selectivity).
- Temperature gradients to stabilize reactive intermediates.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: How is the compound characterized to confirm structural integrity post-synthesis?
Q. Methodological Workflow :
NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., piperazine proton splitting at δ 2.5–3.5 ppm, furan methylene at δ 4.0–4.5 ppm) .
- 2D NMR (COSY, HSQC) : Confirm spatial proximity of the chlorophenyl and furan groups .
Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass ± 0.001 Da) .
Elemental Analysis : Ensure stoichiometric consistency (C, H, N within 0.4% of theoretical values) .
Advanced: What challenges arise in crystallographic refinement, and how can SHELX software address them?
Q. Challenges :
Q. SHELX-Based Solutions :
Q. Example Refinement Metrics :
| Parameter | Value (Ideal Range) |
|---|---|
| R1 (I > 2σ(I)) | <0.05 |
| wR2 (all data) | <0.10 |
| CCDC Deposition | Mandatory for reproducibility |
Advanced: How can contradictory biological activity data across assays be resolved?
Case Example : Discrepancies in IC₅₀ values for serotonin receptor binding vs. cellular assays.
Q. Resolution Strategies :
Assay-Specific Controls :
- Use reference ligands (e.g., ketanserin for 5-HT₂A) to validate receptor binding conditions .
- Measure off-target interactions (e.g., dopamine D₂/D₃) via radioligand displacement .
Orthogonal Assays :
- Combine SPR (surface plasmon resonance) for binding kinetics with functional cAMP assays .
Data Normalization :
- Correct for solvent effects (e.g., DMSO concentration ≤0.1% v/v) and cell viability (MTT assay controls) .
Q. Hypothesis Testing :
- If cellular activity is weaker than binding data, investigate metabolic instability via LC-MS/MS to detect degradation products .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Q. Methodology :
Molecular Docking (AutoDock Vina) :
- Target Preparation : Homology modeling for receptors lacking crystal structures (e.g., 5-HT₇).
- Ligand Flexibility : Account for rotatable bonds in the prop-2-enamide chain .
MD Simulations (GROMACS) :
- 100 ns trajectories to assess binding stability (RMSD <2 Å) and hydrogen-bond persistence with active-site residues .
QSAR Modeling :
- Use chlorophenyl/furan descriptors (logP, polar surface area) to correlate with activity trends .
Validation : Cross-check with experimental IC₅₀ and SPR data to refine predictive models .
Basic: How is the compound’s stability assessed under experimental storage conditions?
Q. Protocol :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for crystalline forms) .
- HPLC-PDA Monitoring :
- Store at 4°C, −20°C, and RT for 30 days; quantify degradation via peak area loss (<5% acceptable) .
- Light Sensitivity : UV-vis spectroscopy to detect photodegradation (λmax shifts >10 nm indicate instability) .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Q. Common Byproducts :
- Piperazine dimerization : From excess base in SNAr steps.
- Cyano group hydrolysis : Due to residual moisture.
Q. Mitigation :
- Flow Chemistry : Continuous microreactors for precise temperature/residence time control, reducing dimerization .
- Anhydrous Workup : Molecular sieves (3Å) in reaction mixtures and solvent distillation .
- Process Analytical Technology (PAT) : In-line FTIR to monitor intermediate conversions (>95% threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
